molecular formula C10H12N4OS B14898452 6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine

6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine

Cat. No.: B14898452
M. Wt: 236.30 g/mol
InChI Key: FAOJATPECYMFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and isoxazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the isoxazole moiety. One common method involves the reaction of 2-chloro-6-methylpyrimidine with 5-methylisoxazole-3-methanethiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine is unique due to the combination of the pyrimidine and isoxazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

6-methyl-2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]pyrimidin-4-amine

InChI

InChI=1S/C10H12N4OS/c1-6-3-9(11)13-10(12-6)16-5-8-4-7(2)15-14-8/h3-4H,5H2,1-2H3,(H2,11,12,13)

InChI Key

FAOJATPECYMFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NOC(=C2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.